molecular formula C14H22N2O B13654023 2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide

2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide

Cat. No.: B13654023
M. Wt: 234.34 g/mol
InChI Key: NYJBZGDIBRHACS-QWKFWESOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is a chemical compound with a complex structure that includes an amino group, a methyl group, and a phenylethyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide typically involves the reaction of 2-amino-3-methylpentanoic acid with ®-1-phenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methyl-N-(2-methylphenyl)pentanamide
  • 2-Amino-3-methyl-N-(pyridin-3-ylmethyl)pentanamide
  • 2-Amino-3-methyl-N-(phenylmethyl)pentanamide

Uniqueness

2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide is unique due to its specific stereochemistry and the presence of the ®-1-phenylethyl group. This structural feature may confer distinct biological activity and selectivity compared to other similar compounds. The compound’s unique properties make it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1R)-1-phenylethyl]pentanamide

InChI

InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10?,11-,13?/m1/s1

InChI Key

NYJBZGDIBRHACS-QWKFWESOSA-N

Isomeric SMILES

CCC(C)C(C(=O)N[C@H](C)C1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.